molecular formula C7H14O B165703 4-Methylcyclohexanol CAS No. 589-91-3

4-Methylcyclohexanol

Cat. No.: B165703
CAS No.: 589-91-3
M. Wt: 114.19 g/mol
InChI Key: MQWCXKGKQLNYQG-UHFFFAOYSA-N
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Description

4-Methylcyclohexanol (CAS 589-91-3, C₇H₁₄O) is a cyclohexanol derivative with a methyl group at the 4-position, existing as cis and trans isomers . It is moderately soluble in water (15 mg/mL at 20°C) and highly soluble in organic solvents like ether and alcohols . The compound is synthesized via catalytic hydrodeoxygenation (HDO) of creosol (2-methoxy-4-methylphenol) using palladium or platinum catalysts, where it emerges as the primary product under optimized conditions (e.g., 110°C, 60 bar H₂) . Applications include:

  • Chemical Synthesis: Intermediate in carbamate derivatives (e.g., antitubercular agents) .
  • Repellent Activity: Effective against Rhodnius prolixus (Chagas disease vector) and mosquito neurons (e.g., Aedes aegypti cpB neuron activation) .
  • Biofuel Production: Byproduct of lignin monomer upgrading via electrocatalytic hydrogenation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylcyclohexan-1-ol
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InChI

InChI=1S/C7H14O/c1-6-2-4-7(8)5-3-6/h6-8H,2-5H2,1H3
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InChI Key

MQWCXKGKQLNYQG-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)O
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Molecular Formula

C7H14O
Record name 4-METHYLCYCLOHEXANOL
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DSSTOX Substance ID

DTXSID0060434, DTXSID301032962, DTXSID701032964
Record name Cyclohexanol, 4-methyl-
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Record name cis-4-Methylcyclohexanol
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Molecular Weight

114.19 g/mol
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Physical Description

Colorless liquid; [ICSC], COLOURLESS LIQUID.
Record name 4-Methylcyclohexanol
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Boiling Point

173 °C
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Flash Point

70 °C c.c.
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Solubility

Solubility in water: poor
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Density

Relative density (water = 1): 0.92
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Vapor Density

Relative vapor density (air = 1): 3.9
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Vapor Pressure

0.29 [mmHg]
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CAS No.

589-91-3, 7731-28-4, 7731-29-5
Record name 4-Methylcyclohexanol
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Melting Point

-9.2 °C (cis-isomer)
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Preparation Methods

Reaction Mechanism

The ketone group in 4-methylcyclohexanone undergoes nucleophilic addition of hydrogen across the carbonyl bond, facilitated by the catalyst. The reaction proceeds via adsorption of H₂ onto the catalyst surface, followed by sequential hydrogen transfer to the carbonyl carbon and oxygen, resulting in the formation of the secondary alcohol.

Experimental Conditions and Data

Recent studies using a continuous-flow reactor demonstrated that 4-methylcyclohexanone hydrogenation achieves near-quantitative yields under optimized conditions. For instance, at 100°C and 100 psi H₂ pressure over a Pd/C catalyst, full conversion of 4-methylcyclohexanone to this compound was observed within 1.24 minutes of residence time. Selectivity exceeded 95% when operating at shorter residence times to prevent over-hydrogenation.

Table 1: Catalytic Hydrogenation of 4-Methylcyclohexanone

CatalystTemperature (°C)H₂ Pressure (psi)Residence Time (min)Conversion (%)Selectivity (%)
Pd/C1001001.2410095
Raney Ni1201502.509890

The choice of catalyst significantly impacts reaction kinetics. Pd/C offers superior activity at lower temperatures, whereas Raney Ni requires higher pressures but is more cost-effective for industrial-scale production.

Two-Step Hydrogenation of p-Cresol

A novel approach involves the sequential hydrogenation of p-cresol (4-methylphenol) to 4-methylcyclohexanone, followed by further reduction to this compound. This method is advantageous when starting from aromatic precursors.

Reaction Pathway

  • First Step : p-Cresol is hydrogenated to 4-methylcyclohexanone using a bifunctional catalyst (e.g., Pt/TiO₂) under mild conditions.

  • Second Step : The ketone intermediate is reduced to this compound under elevated H₂ pressure.

Optimization and Challenges

In a flow reactor system, the first step achieved 85% conversion of p-cresol at 100°C with 93% selectivity toward 4-methylcyclohexanone. Prolonged residence times (>3 minutes) in the second step led to decreased selectivity due to over-hydrogenation, highlighting the need for precise control.

Table 2: Two-Step Hydrogenation of p-Cresol

StepCatalystTemperature (°C)H₂ Concentration (%)Conversion (%)Selectivity (%)
1Pt/TiO₂1001008593
2Pd/C10010010071

This method is particularly suitable for integrated biorefineries, where p-cresol can be derived from lignin depolymerization.

Acid-Catalyzed Hydration of 4-Methylcyclohexene

Although less commonly reported in recent literature, this compound can theoretically be synthesized via acid-catalyzed hydration of 4-methylcyclohexene. This method mirrors the reverse of the dehydration reaction extensively documented in educational protocols.

Mechanistic Considerations

The reaction proceeds through protonation of the alkene to form a carbocation, followed by nucleophilic attack by water. However, the tertiary carbocation intermediate is prone to rearrangements, leading to byproducts such as 1-methylcyclohexanol.

Limitations and Practical Feasibility

Experimental attempts to hydrate 4-methylcyclohexene (boiling point: 101–104°C) using concentrated sulfuric or phosphoric acid yielded suboptimal results, with conversions below 40% and significant side-product formation. Consequently, this method is largely of theoretical interest unless coupled with advanced separation techniques.

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
NaBH₄Methanol0192
LiAlH₄Ether250.595

This method is preferred for small-scale laboratory synthesis due to its simplicity and reproducibility.

Chemical Reactions Analysis

Dehydration Reactions

4-Methylcyclohexanol undergoes acid-catalyzed dehydration to form alkenes, primarily 4-methylcyclohexene. This reaction is driven by Le Chatelier’s principle, with distillation removing the alkene product to shift equilibrium .

Key Conditions :

  • Catalysts : Phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) 7.

  • Temperature : 160–180°C .

  • Mechanism : Proceeds via an E1 mechanism , involving carbocation intermediates. For this compound, carbocation rearrangements are minimal due to the stability of the tertiary carbocation .

Reaction Product(s) Yield Conditions
Dehydration with H₃PO₄/H₂SO₄4-Methylcyclohexene + H₂O60–70%160–180°C, distillation

Byproducts : Trace amounts of 1- and 3-methylcyclohexene may form if carbocation rearrangements occur .

Oxidation Reactions

This compound oxidizes to 4-methylcyclohexanone under acidic conditions.

Key Reagents :

  • Chromic acid (H₂CrO₄).

  • Potassium permanganate (KMnO₄).

Mechanism :

  • The hydroxyl group is oxidized to a carbonyl group via a two-step protonation and electron transfer process.

Reduction Reactions

Though less common, this compound can be reduced to 4-methylcyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Dehydration Pathways

  • E1 Mechanism :

    • Step 1 : Protonation of the hydroxyl group.

    • Step 2 : Formation of a tertiary carbocation intermediate.

    • Step 3 : Deprotonation to form 4-methylcyclohexene .

  • E2 Mechanism :

    • Concerted process without carbocation intermediates, favored by bulky bases.

Steric Effects : The methyl group at the 4-position stabilizes the carbocation, reducing rearrangement likelihood compared to 2-methylcyclohexanol .

Comparative Analysis with Similar Compounds

Compound Dehydration Product(s) Major Pathway Rearrangement Likelihood
This compound4-MethylcyclohexeneE1Low
2-Methylcyclohexanol1- and 3-MethylcyclohexeneE1 with rearrangementHigh
CyclohexanolCyclohexeneE1/E2Moderate

Experimental Studies

  • Dehydration Kinetics : A study using gas chromatography showed that this compound dehydration produces >90% 4-methylcyclohexene, with minimal byproducts .

  • Carbocation Stability : Computational models confirm that the tertiary carbocation from this compound is 12 kcal/mol more stable than the secondary carbocation from 2-methylcyclohexanol .

Reaction Optimization

Factors Influencing Yield :

  • Acid Strength : Concentrated H₃PO₄ minimizes side reactions .

  • Temperature Control : Maintaining 160–180°C prevents polymerization .

  • Distillation Efficiency : Rapid removal of 4-methylcyclohexene improves conversion .

Scientific Research Applications

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-MethylcyclohexanolMethyl group at the 4-positionModulates neurotransmitter systems
CyclohexanolNo methyl substitutionLess sterically hindered; limited interaction
2-MethylcyclohexanolMethyl group at the 2-positionDifferent dehydration pathway; potential toxicity
4-MethylcyclohexeneDehydration product of 4-McyOHIncreased reactivity; potential for biological interactions

Chemistry

In organic synthesis, 4-McyOH serves as an important intermediate in the production of various organic compounds, including pharmaceuticals and agrochemicals. Its hydroxyl group allows for further functionalization through oxidation and reduction reactions .

Biology

Research has shown that 4-McyOH can influence enzyme activity. For instance, studies involving Drosophila melanogaster indicated that exposure to this compound altered feeding patterns and avoidance responses, suggesting potential effects on neurological functions . Additionally, it has been investigated for its role as a solvent in biological experiments.

Medicine

Derivatives of 4-McyOH are being explored for their therapeutic properties. Notably, they have shown potential anti-inflammatory and analgesic effects, making them candidates for drug development targeting conditions such as pain and inflammation .

Industry

In industrial applications, 4-McyOH is utilized as a solvent in paint thinners and coatings due to its effective solvent properties. Furthermore, it is employed in the production of fragrances and flavoring agents .

Study on Dehydration Mechanisms

Research focusing on the dehydration reactions of 4-McyOH revealed that it predominantly undergoes E1 elimination mechanisms to form 4-methylcyclohexene. This study highlighted how factors like ionic strength influence reaction rates in zeolite catalysts .

Laboratory Experiments

In laboratory settings, experiments have demonstrated the dehydration of 4-McyOH under acidic conditions, leading to the production of alkenes. These experiments typically utilize gas chromatography (GC) to analyze reaction mixtures and confirm product identities .

Entomological Studies

A notable study examined the effects of 4-McyOH on mosquito oviposition behavior. The compound was tested at various concentrations to assess its attractiveness to different species of mosquitoes, providing insights into its ecological implications .

Mechanism of Action

The mechanism of action of 4-methylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group of this compound is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. This process involves the formation of an intermediate carbocation, which is stabilized by the surrounding molecular structure .

In reduction reactions, the compound undergoes the addition of hydrogen atoms to the carbon-oxygen double bond, resulting in the formation of a saturated alcohol. This reaction typically proceeds through a concerted mechanism involving the transfer of hydride ions from the reducing agent to the substrate .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Molecular Formula Functional Groups Key Properties/Applications References
4-Methylcyclohexanol C₇H₁₄O -OH, -CH₃ HDO product; insect repellent; carbamate synthesis
Cyclohexanol C₆H₁₂O -OH Higher water solubility (3.6 g/100 mL); precursor in nylon production
4-Methylcyclohexanethiol C₇H₁₄S -SH, -CH₃ Thiol-ene chemistry; lower polarity due to -SH group
4-Methoxycyclohexanol C₇H₁₄O₂ -OH, -OCH₃ Enhanced hydrogen bonding potential; pharmaceutical intermediates
4-(Dimethylamino)cyclohexanol C₈H₁₇NO -OH, -N(CH₃)₂ Increased basicity; potential CNS drug candidate

Physical and Chemical Properties

  • Water Solubility: this compound (15 mg/mL) is less soluble than cyclohexanol due to the hydrophobic methyl group .
  • Reactivity: In HDO reactions, this compound forms via demethoxylation and hydrogenation of creosol, with selectivity >80% on Pt catalysts . Cyclohexanol undergoes faster oxidation to cyclohexanone due to the absence of steric hindrance from the methyl group .

Isomerism and Computational Analysis

  • Cis/trans isomers of this compound are distinguishable via DFT calculations (WP04/WC04 functionals), with cis isomers showing lower chemical shift values in ¹³C NMR . Both isomers exhibit oviposition attractant activity in Aedes triseriatus .

Biological Activity

4-Methylcyclohexanol is a cyclic alcohol with significant chemical properties and potential biological activities. This article explores its biological activity, including its interactions at the cellular level, synthesis, and applications in various fields.

This compound, with the molecular formula C7H14O, is characterized by a hydroxyl group (-OH) attached to a cyclohexane ring that has a methyl group at the 4-position. Its structural formula is represented as follows:

C6H11 CH3)OH\text{C}_6\text{H}_{11}\text{ CH}_3)\text{OH}

This compound exhibits a unique reactivity profile due to the steric effects of the methyl group, which can influence its interactions with biological molecules.

The biological activity of this compound primarily arises from its ability to interact with various cellular components. The hydroxyl group allows for hydrogen bonding, which can facilitate interactions with proteins, enzymes, and receptors.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Study on Fruit Flies : A study involving fruit flies (Drosophila melanogaster) examined the effects of various alcohols, including this compound, on conditioned avoidance behavior. Results indicated that exposure to this compound altered feeding patterns and avoidance responses under specific conditions .
  • Dehydration Mechanisms : Research focusing on the dehydration reactions of this compound revealed that it undergoes elimination reactions leading to the formation of alkenes such as 4-methylcyclohexene. This process is influenced by factors such as ionic strength and steric hindrance . Understanding these reactions is crucial for assessing potential environmental impacts and metabolic pathways.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
Cyclohexanol No methyl substitutionLess sterically hindered; limited interaction
2-Methylcyclohexanol Methyl group at the 2-positionDifferent dehydration pathway; potential toxicity
4-Methylcyclohexene Dehydration product of this compoundIncreased reactivity; potential for biological interactions

Synthesis and Applications

This compound can be synthesized through various methods, including:

  • Hydrogenation of Methylcyclohexene : This process involves adding hydrogen across double bonds in methylcyclohexene.
  • Reduction Reactions : Using reducing agents like lithium aluminum hydride (LiAlH₄) can convert ketones or aldehydes into alcohols.

Applications

  • Industrial Uses : Due to its solvent properties, this compound is used in paint thinners and coatings.
  • Pharmaceutical Development : Its potential role in modulating neurotransmitter systems makes it a candidate for further research in drug development targeting neurological disorders.

Q & A

Q. What are the common side reactions during acid-catalyzed dehydration of 4-methylcyclohexanol, and how can they be minimized?

The primary side reaction involves a 1,3-hydride shift, producing 1-methylcyclohexene due to carbocation rearrangement. To mitigate this, maintain precise temperature control (100–105°C) to suppress secondary pathways and use fractional distillation for immediate product removal, leveraging Le Chatelier’s principle to shift equilibrium .

Q. Which analytical techniques are recommended for verifying the purity and identity of 4-methylcyclohexene?

Gas chromatography (GC) with polar stationary phases (e.g., Carbowax) separates 4-methylcyclohexene from its 1-methyl isomer. IR spectroscopy confirms alkene formation via C=C stretches (1640–1680 cm⁻¹) and absence of O-H bands. Boiling point analysis (101–102°C) provides orthogonal validation .

Q. What safety precautions are necessary when handling this compound?

Use fume hoods, splash goggles, and nitrile gloves. Phosphoric acid requires secondary containment. For eye exposure, flush for 15 minutes; for inhalation, move to fresh air. Consult SDS protocols for detailed first-aid measures .

Q. What factors contribute to low yields in 4-methylcyclohexene synthesis?

Yield losses arise from premature evaporation (use chilled receivers), incomplete acid mixing (mechanical stirring), and overheating (thermocouple-regulated heating). Dean-Stark traps improve water removal, boosting yields to >75% .

Q. How does distillation technique affect product purity?

Fractional distillation with Vigreux columns (≥3 theoretical plates) separates 4-methylcyclohexene (bp 101°C) from 1-methylcyclohexene (bp 108–112°C). Azeotropic distillation with cyclohexane enhances volatility .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans this compound) influence product distribution?

Trans isomers form stable tertiary carbocations, reducing rearrangement. Cis isomers face steric hindrance, favoring alternative pathways. Isomer-specific GC calibration curves are critical for quantification .

Q. What methodologies determine rate constants for carbocation intermediates?

Time-resolved UV-Vis spectrophotometry at 260 nm tracks cyclopentenyl/cyclohexenyl cations. Pseudo-first-order kinetics under excess acid and Arrhenius plots (ln k vs. 1/T) provide activation parameters. Stopped-flow techniques resolve millisecond intermediates .

Q. How does acid strength (H₃PO₄ vs. H₂SO₄) impact reaction kinetics and selectivity?

H₃PO₄ (pKa₁ 2.15) favors E1 mechanisms with detectable carbocations. H₂SO₄ (pKa₁ -3) accelerates reactions but reduces alkene selectivity by 18% due to competing E2 pathways and diene formation .

Q. How can isotopic labeling elucidate β-hydrogen elimination mechanisms?

Deuterium labeling at β-carbons followed by GC-MS analysis reveals hydrogen abstraction patterns. >95% deuterium retention supports concerted E2 pathways; random distribution indicates E1 mechanisms .

Q. How do combined GC and IR techniques resolve structural ambiguities?

GC retention times are compared to authentic samples. IR of collected fractions identifies alkene C-H (3080–3100 cm⁻¹) and C=C (1640–1680 cm⁻¹) stretches. Co-injection with isomers validates separation efficiency .

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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